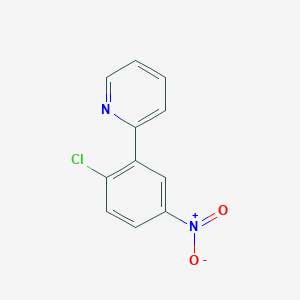

2-(2-Chloro-5-nitrophenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-5-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-5-4-8(14(15)16)7-9(10)11-3-1-2-6-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVCBZWZBMTKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653955 | |

| Record name | 2-(2-Chloro-5-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879088-40-1 | |

| Record name | 2-(2-Chloro-5-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloro-5-nitrophenyl)pyridine: Synthesis, Properties, and Applications

For Immediate Release

A comprehensive technical guide on 2-(2-chloro-5-nitrophenyl)pyridine, a key intermediate in pharmaceutical and agrochemical industries, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its chemical identity, structural characteristics, synthesis protocols, physico-chemical properties, and critical applications, with a focus on its role in the synthesis of the anticancer drug Vismodegib.

Chemical Identity and Structural Elucidation

This compound is a substituted biphenyl derivative with the IUPAC name This compound .[1][2] Its chemical structure consists of a pyridine ring linked to a 2-chloro-5-nitrophenyl ring.

Molecular Formula: C₁₁H₇ClN₂O₂[1]

Molecular Weight: 234.64 g/mol [1]

CAS Registry Number: 879088-40-1[1][2]

Synonyms: 4-chloro-3-(pyridin-2-yl)nitrobenzene, Pyridine, 2-(2-chloro-5-nitrophenyl)-[2]

The structural arrangement of the electron-withdrawing chloro and nitro groups on the phenyl ring, coupled with the pyridine moiety, imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological activity.

Chemical Structure Diagram

Caption: Figure 1. Chemical Structure of this compound

Synthesis and Manufacturing

The synthesis of this compound is of significant interest due to its role as a crucial intermediate. Several synthetic routes have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.

Nitration of 2-(2-Chlorophenyl)pyridine

A common and direct method involves the nitration of 2-(2-chlorophenyl)pyridine.[3] This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring.

Reaction Scheme:

Caption: Figure 2. Synthesis via Nitration

Experimental Protocol:

-

To a cooled (4°C) solution of 2-(2-chlorophenyl)pyridine in concentrated sulfuric acid (96%), potassium nitrate (KNO₃) is added portion-wise over a period of 5 minutes.[4]

-

The reaction mixture is stirred at 4°C for approximately 120 minutes.[4]

-

The reaction is then quenched by pouring the mixture onto ice.

-

The mixture is neutralized to a pH of ~9 with a suitable base, such as potassium carbonate (K₂CO₃).[4]

-

The product is extracted with an organic solvent, for example, ethyl acetate.[4]

-

The combined organic layers are dried over a drying agent like magnesium sulfate (MgSO₄).[4]

-

The solvent is removed under reduced pressure to yield the desired product.[4] A yield of 83% has been reported for this method.[4]

Synthesis for Vismodegib Preparation

In the context of the synthesis of the hedgehog pathway inhibitor Vismodegib, this compound is a key intermediate.[5][6] A patented method describes its preparation from 2-chloro-5-nitroacetophenone.[5]

Reaction Workflow:

Caption: Figure 3. Synthesis for Vismodegib

This route is noted for its use of readily available and inexpensive raw materials, making it suitable for industrial-scale production.[5] The process involves a sequential reaction with ammonia and an oxidant to form the pyridine ring.[5]

Physico-Chemical Properties

A comprehensive understanding of the physico-chemical properties of this compound is essential for its handling, purification, and application in further synthetic steps.

| Property | Value | Source |

| Physical Form | Solid | [7] |

| Appearance | Light yellow to yellow solid | |

| Molecular Weight | 234.64 g/mol | [1] |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [1] |

| Melting Point | Data not available in the literature. For comparison, the related compound 2-chloro-5-nitropyridine has a melting point of 105-108°C. | [1] |

| Boiling Point (Predicted) | 360.2 ± 32.0 °C at 760 mmHg | [1][4] |

| Solubility | The solubility is influenced by its aromatic character and the presence of polar nitro and chloro groups. | [1] |

| Purity (Typical) | ≥97-98% | [7] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the pyridine ring will exhibit characteristic ortho and meta couplings (J ≈ 7.5-8.0 Hz and 1.5-2.0 Hz, respectively).[1] The protons on the substituted phenyl ring will also show typical aromatic coupling patterns. The integration of the signals should correspond to the seven aromatic protons.[1]

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbon attached to the pyridine ring is expected to be in the range of 155-160 ppm.[1] The carbon bearing the nitro group is predicted to be around 145-150 ppm, while the carbon attached to the chlorine atom is expected in the 130-135 ppm region.[1] The remaining aromatic carbons will appear between 120 and 140 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic aromatic C-H stretching vibrations between 3000 and 3100 cm⁻¹.[1]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Research and Development

This compound is a versatile building block with significant applications in the pharmaceutical and agrochemical sectors.[1]

Pharmaceutical Intermediate

The most prominent application of this compound is as a key intermediate in the synthesis of Vismodegib .[5][6] Vismodegib is a first-in-class hedgehog signaling pathway inhibitor approved for the treatment of advanced basal cell carcinoma.[3] The synthesis of Vismodegib involves the reduction of the nitro group of this compound to an amine, followed by an amidation reaction.[3][5]

Agrochemicals

This compound also serves as a structural motif in the development of active ingredients for agrochemicals.[1] Its derivatives are utilized in crop protection, highlighting its dual role in both human health and agriculture.[1]

Research Chemical

As a research chemical, this compound is used in the synthesis of various heterocyclic compounds for biological screening and in the study of reaction mechanisms involving substituted pyridines.[1]

Safety and Handling

Proper handling and storage of this compound are crucial to ensure laboratory safety. The following information is based on available safety data sheets.

Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Handle with chemical-resistant gloves. Wear appropriate protective clothing.[8]

-

Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.[8]

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]

-

In case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[8]

-

In case of Eye Contact: Rinse with pure water for at least 15 minutes.[8]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[8]

In all cases of exposure, seek immediate medical attention.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Conclusion

This compound is a compound of significant industrial and research importance. Its well-defined structure and reactivity make it an essential building block in the synthesis of high-value products, most notably the anticancer drug Vismodegib. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, serving as a valuable resource for professionals in the fields of chemical synthesis and drug discovery. The emphasis on purity and detailed synthetic protocols underscores its critical role as a high-purity intermediate in complex multi-step syntheses.

References

- Google Patents. (2020).

- Google Patents. (2018). EP3381900A1 - New synthetic path to pharmaceutically acceptable vismodegib.

-

Ningbo Inno Pharmchem Co., Ltd. The Importance of Purity: Understanding this compound in Synthesis. [Link]

-

PubChem. This compound. [Link]

-

New Drug Approvals. (2016, February 16). Vismodegib. [Link]

Sources

- 1. Buy this compound | 879088-40-1 [smolecule.com]

- 2. This compound | C11H7ClN2O2 | CID 40151923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP3381900A1 - New synthetic path to pharmaceutically acceptable vismodegib - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. CN111056994B - Preparation method of vismodegib - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. This compound | 879088-40-1 [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of C11H7ClN2O2

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Landscape of C11H7ClN2O2

The molecular formula C11H7ClN2O2 represents a fascinating scaffold for chemical exploration, particularly within the realm of drug discovery and materials science. This guide provides a comprehensive overview of the known and predicted physicochemical properties of a key isomer, 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid , and establishes a framework for its synthesis, characterization, and potential biological evaluation. Given the limited publicly available experimental data for this specific molecule, this document integrates insights from closely related analogs to offer a robust scientific foundation for researchers.

The indole-2-carboxylic acid core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The strategic placement of a chlorine atom at the 7-position and a cyanomethyl group at the 1-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Molecular Identity and Physicochemical Properties

While several isomers of C11H7ClN2O2 are theoretically possible, the most readily identifiable in chemical databases is 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid.

Core Compound: 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid

-

IUPAC Name: 7-chloro-1-(cyanomethyl)indole-2-carboxylic acid[1]

-

CAS Number: Not available

-

Molecular Formula: C11H7ClN2O2[1]

-

Molecular Weight: 234.64 g/mol [1]

-

Canonical SMILES: C1=CC2=C(C(=C1)Cl)N(C(=C2)C(=O)O)CC#N[1]

The majority of the available data for this compound is computational. Below is a summary of its predicted properties, alongside experimental data for its core structural fragments to provide context.

| Property | 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid (Predicted)[1] | 7-Chloro-1H-indole-2-carboxylic acid (Experimental/Predicted) | 1-(Cyanomethyl)-1H-indole-2-carboxylic acid (Experimental/Predicted) |

| Molecular Weight ( g/mol ) | 234.64 | 195.60 | 200.19[2] |

| XLogP3 | 2.4 | 2.5 (Predicted) | 1.9 (Predicted)[3] |

| Hydrogen Bond Donors | 1 | 2 | 1[3] |

| Hydrogen Bond Acceptors | 4 | 3 | 4[3] |

| Melting Point (°C) | Not available | Not available | Not available |

| Boiling Point (°C) | Not available | Not available | Not available |

| pKa | Not available | 13.43±0.30 (Predicted for ethyl ester)[4] | Not available |

Insight: The predicted XLogP3 value of 2.4 suggests that 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid has moderate lipophilicity, a key parameter influencing cell membrane permeability and oral bioavailability. The presence of both hydrogen bond donor (the carboxylic acid proton) and multiple acceptor sites (the carbonyl oxygen, the indole nitrogen, and the nitrile nitrogen) indicates its potential to engage in specific hydrogen bonding interactions with biological targets.

Synthesis and Reactivity

A plausible synthetic route to 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid can be conceptualized based on established indole chemistry.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound.

Step-by-Step Synthetic Protocol (Hypothetical)

-

N-Alkylation: To a solution of ethyl 7-chloro-1H-indole-2-carboxylate in an aprotic polar solvent such as dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C. After cessation of hydrogen evolution, add chloroacetonitrile and allow the reaction to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Hydrolysis: The resulting ethyl 7-chloro-1-(cyanomethyl)indole-2-carboxylate is then subjected to hydrolysis. This is typically achieved by heating with a base such as sodium hydroxide in a mixture of ethanol and water[5].

-

Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Analytical Characterization

A multi-faceted analytical approach is essential for the unambiguous structural confirmation and purity assessment of 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid.

Analytical Workflow

Sources

- 1. 7-Chloro-1-(cyanomethyl)indole-2-carboxylic acid | C11H7ClN2O2 | CID 83968462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. PubChemLite - 1-(cyanomethyl)-1h-indole-2-carboxylic acid (C11H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Cas 43142-64-9,Ethyl 7-chloroindole-2-carboxylate | lookchem [lookchem.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

2-(2-Chloro-5-nitrophenyl)pyridine molecular weight and mass spectrometry

An In-depth Technical Guide to the Molecular Weight and Mass Spectrometry of 2-(2-Chloro-5-nitrophenyl)pyridine

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₁₁H₇ClN₂O₂.[1][2][3] Its structure, featuring a pyridine ring linked to a chloronitrophenyl ring, makes it a molecule of interest in pharmaceutical and agrochemical research.[1][3] A precise understanding of its molecular weight and mass spectrometric behavior is fundamental for its accurate identification, characterization, and quantification in complex matrices. This guide provides a detailed analysis of these core properties, offering both theoretical grounding and practical, field-proven methodologies for researchers and drug development professionals.

Part 1: Molecular Weight and Isotopic Composition

The interpretation of mass spectrometry data begins with a thorough understanding of the analyte's molecular weight. This is not a single value but a distribution of masses based on the natural abundance of isotopes for each element in the molecule.

Calculation of Molecular Weights

For this compound (C₁₁H₇ClN₂O₂), two key mass values are of primary importance:

-

Nominal Mass: Calculated using the integer mass of the most common isotope of each element (C=12, H=1, Cl=35 , N=14, O=16). It is useful for low-resolution mass spectrometers.

-

Monoisotopic Mass: Calculated using the exact mass of the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This is the critical value for high-resolution mass spectrometry (HRMS).[2]

The average molecular weight, which accounts for the natural abundance of all isotopes of each element, is typically used for bulk chemical calculations but is less relevant for mass spectrometry.[1][2]

| Parameter | Value | Calculation / Notes |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [1][2][3] |

| Nominal Mass | 234 Da | (1112) + (71) + (135) + (214) + (2*16) = 234 |

| Average Molecular Wt. | 234.64 g/mol | [1][2] |

| Monoisotopic Mass | 234.0196 Da | Exact mass of C₁₁H₇³⁵ClN₂O₂.[2] |

The Chlorine Isotope Signature

A defining characteristic in the mass spectrum of this compound is the presence of chlorine. Natural chlorine exists as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a distinctive isotopic pattern for any chlorine-containing ion.

The molecular ion (M) will appear as a cluster of two peaks:

-

M Peak: Corresponds to the ion containing the ³⁵Cl isotope.

-

M+2 Peak: Corresponds to the ion containing the ³⁷Cl isotope, appearing two mass units higher.

The theoretical intensity ratio of the M to M+2 peak is approximately 3:1 . This signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in an unknown compound or fragment ion.

| Isotope | Abundance (%) | Contribution to Spectrum |

| ³⁵Cl | ~75.8% | M Peak (Relative Intensity ≈ 100%) |

| ³⁷Cl | ~24.2% | M+2 Peak (Relative Intensity ≈ 32%) |

Part 2: Mass Spectrometry Analysis

The choice of ionization technique dictates the nature of the resulting mass spectrum. For this compound, both hard and soft ionization methods provide complementary structural information.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules in the gas phase.[4][5] This process imparts significant excess energy, leading to extensive and reproducible fragmentation.[4][6] The resulting fragmentation pattern serves as a molecular "fingerprint," invaluable for structural elucidation and library matching.

Upon EI, the molecule loses an electron to form a radical cation, the molecular ion (M⁺•) , at m/z 234 .[6] This ion will exhibit the characteristic 3:1 isotopic pattern at m/z 234 and m/z 236. The energetically unstable molecular ion then undergoes fragmentation.[6]

Key predicted fragmentation pathways include:

-

Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂; 46 Da) or nitric oxide (NO; 30 Da) followed by CO. The loss of •NO₂ is often prominent, leading to a fragment ion at m/z 188 .

-

Loss of Chlorine: Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl; 35/37 Da), yielding an ion at m/z 199 .

-

Loss of HCl: A rearrangement followed by the elimination of a neutral HCl molecule (36 Da) can occur, particularly in substituted pyridines, producing an ion at m/z 198 .[7]

-

Ring Cleavage: Fragmentation of the bond connecting the two aromatic rings can lead to ions corresponding to the pyridine cation (m/z 78) or the chloronitrophenyl cation (m/z 156).

Caption: Predicted EI fragmentation pathway for this compound.

This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless, 250 °C, 1 µL injection volume.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Oven Program: Initial temperature of 150 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Electron Energy: 70 eV.[4]

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for analyzing polar and thermally labile molecules. It generates ions directly from a solution, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[8] In positive ion mode, ESI typically produces protonated molecules, [M+H]⁺.[8][9]

Due to the basic nitrogen atom on the pyridine ring, this compound is expected to ionize efficiently in positive ion mode to form the protonated molecule [M+H]⁺ at m/z 235 . This ion will also exhibit the M+2 isotopic signature at m/z 237.

Further structural information can be obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented by collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]⁺ ion differs significantly from the radical cation produced by EI, primarily involving the loss of stable neutral molecules.

Predicted MS/MS fragmentations of [M+H]⁺ (m/z 235):

-

Loss of HCl: Elimination of a neutral HCl molecule (36 Da) is a plausible pathway, yielding a fragment at m/z 199 .

-

Loss of HONO: Rearrangement and loss of nitrous acid (HONO; 47 Da) from the protonated nitro group can lead to an ion at m/z 188 .

Caption: General workflow for LC-ESI-MS/MS analysis.

This protocol is designed for a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of Methanol or Acetonitrile.

-

Perform serial dilutions to a final concentration of 1-100 ng/mL in the initial mobile phase composition.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas (N₂): 10 L/min at 325 °C.

-

Nebulizer Pressure: 40 psi.

-

MS1 Scan: Full scan from m/z 100 to 350 to confirm the [M+H]⁺ ion.

-

MS2 (Product Ion Scan): Isolate the precursor ion at m/z 235 and apply collision energy (e.g., 15-30 eV) to generate a fragment ion spectrum.

-

Part 3: Summary and Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. The key to accurate analysis is recognizing the distinct outputs from different ionization techniques and leveraging the compound's inherent isotopic signature.

| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |

| Primary Ion | Molecular Ion (M⁺•) at m/z 234 | Protonated Molecule ([M+H]⁺) at m/z 235 |

| Isotopic Signature | M⁺• (m/z 234) and M+2⁺• (m/z 236) in a ~3:1 ratio | [M+H]⁺ (m/z 235) and [M+H+2]⁺ (m/z 237) in a ~3:1 ratio |

| Fragmentation | Extensive, "hard" ionization. Creates a reproducible fingerprint. | Controlled, "soft" ionization. Requires MS/MS (CID) for fragmentation. |

| Key Fragments | Loss of •NO₂, •Cl, HCl. Ions at m/z 188, 199, 198. | Loss of neutral molecules like HCl, HONO. Ions at m/z 199, 188. |

| Typical Application | GC-MS for volatile compounds, library matching. | LC-MS for polar compounds, quantification in complex matrices. |

By applying the principles and protocols outlined in this guide, researchers can confidently identify this compound, elucidate its structure through fragmentation analysis, and develop robust quantitative methods. The complementary nature of EI-MS and ESI-MS provides a self-validating system for the comprehensive characterization of this and other related molecules in scientific and developmental pipelines.

References

-

PubChem. This compound | C11H7ClN2O2. Available at: [Link]

-

Pharmaffiliates. This compound | CAS No: 879088-40-1. Available at: [Link]

-

Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Biological & Pharmaceutical Bulletin, 27(6), 830-835. Available at: [Link]

-

Wei, Q., Yan, G., & Li, Q. (2015). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 36(9), 2288-2294. Available at: [Link]

-

ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. Available at: [Link]

-

Gala, J., & Gagain, C. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 43(4), 511-520. Available at: [Link]

-

Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. Mass Spectra of some substituted 2-Chloro-pyridones. Available at: [Link]

-

Guna, M. R., & Konermann, L. (2007). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of the American Society for Mass Spectrometry, 18(10), 1836-1846. Available at: [Link]

-

Wikipedia. Electron capture ionization. Available at: [Link]

-

PubChem. 2-Chloro-5-nitropyridine | C5H3ClN2O2. Available at: [Link]

-

Clench, M. R., et al. (1998). LC-electron capture APCI-MS for the determination of nitroaromatic compounds. Rapid Communications in Mass Spectrometry, 12(1), 41-46. Available at: [Link]

-

LCGC International. Electron Ionization for GC–MS. Available at: [Link]

-

LECO Corporation. (2023, November 28). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Available at: [Link]

-

Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

- 1. Buy this compound | 879088-40-1 [smolecule.com]

- 2. This compound | C11H7ClN2O2 | CID 40151923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

SMILES notation for 2-(2-Chloro-5-nitrophenyl)pyridine

An In-depth Technical Guide to the Structure and Utility of 2-(2-Chloro-5-nitrophenyl)pyridine

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of this compound (CAS No: 879088-40-1), a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. We will deconstruct its molecular structure through its Simplified Molecular Input Line Entry System (SMILES) notation, explore its physicochemical properties, detail a validated synthetic protocol, and discuss its applications as a pivotal chemical intermediate.

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted biaryl compound featuring a pyridine ring linked to a chloronitrophenyl moiety.[1] Its importance lies not in its end-use therapeutic activity, but in its role as a highly versatile building block for constructing more complex molecules.[2] The specific arrangement of its functional groups—the pyridine nitrogen, the ortho-chloro substituent, and the para-nitro group—provides multiple reactive handles for chemists to exploit. This has led to its use as a key intermediate in the synthesis of crop-protection products and, notably, in pharmaceuticals such as Vismodebib, a Hedgehog pathway inhibitor used in cancer therapy.[1][3][4] Understanding its structure, represented concisely by its SMILES notation, is fundamental to leveraging its synthetic potential.

Structural Elucidation via SMILES Notation

The International Union of Pure and Applied Chemistry (IUPAC) name, this compound, clearly describes the connectivity: a pyridine ring is attached at its 2-position to a phenyl ring. This phenyl ring is, in turn, substituted with a chlorine atom at its 2-position and a nitro group at its 5-position.

The SMILES notation provides a machine-readable, linear representation of this three-dimensional structure. The canonical SMILES for this compound is: C1=CC=NC(=C1)C2=C(C=CC(=C2)[O-])Cl.[5]

Let's deconstruct this string to understand the causality of its notation:

-

C1=CC=NC=C1 : This segment defines the pyridine ring.

-

C and N represent carbon and nitrogen atoms, respectively.

-

The use of lowercase letters (c and n) could alternatively be used to denote aromaticity, but here it is explicitly defined with alternating single (-, implied) and double (=) bonds.

-

The 1 after the first and last C is a ring closure marker, indicating that these two atoms are bonded together to form a cycle.

-

-

(...) : Parentheses are used to denote a branch from the main chain or ring.

-

C2=C(...)C=CC(=C2)... : This defines the six-membered phenyl ring attached to the pyridine.

-

The 2 is the ring closure marker for this second ring.

-

The atoms are explicitly defined with alternating double bonds, signifying an aromatic system.

-

-

=C1)C2= : This is the crucial bond linking the two rings. The pyridine ring (...=C1)) is connected from one of its carbon atoms to a carbon atom of the phenyl ring (C2=...).

-

C(Cl) : This indicates a chlorine atom (Cl) is attached as a branch to the first carbon of the phenyl ring (the 2-position relative to the pyridine linkage).

-

C(=C2)[O-] : This denotes the nitro group attached to the phenyl ring.

-

The nitro group is represented as [O-], which accurately describes its charge-separated resonant structure: a central nitrogen atom with a positive charge (+) double-bonded to one oxygen (=O) and single-bonded to a second oxygen with a negative charge ([O-]). Square brackets are used to enclose atoms with non-standard valence or explicit charge.

-

Visualizing the SMILES Structure

The logical flow of the SMILES string directly translates into the compound's two-dimensional structure.

Caption: 2D structure of this compound.

Physicochemical and Computational Data

A summary of the key properties of this compound is presented below. These values are critical for researchers in designing experimental conditions, such as selecting appropriate solvents or predicting compound behavior in analytical systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [1][5][6] |

| Molecular Weight | 234.64 g/mol | [1][5][6] |

| Canonical SMILES | C1=CC=NC(=C1)C2=C(C=CC(=C2)[O-])Cl | [1][5] |

| InChI Key | AKVCBZWZBMTKMQ-UHFFFAOYSA-N | [1][5][7] |

| CAS Number | 879088-40-1 | [1][5][6] |

| Appearance | Light yellow to yellow solid | [2] |

| Predicted Boiling Point | 360.2 ± 32.0 °C at 760 mmHg | [1][8] |

| Purity (Typical) | ≥97-98% | [2][6][7] |

| Topological Polar Surface Area | 58.7 Ų | [6][8] |

| Predicted LogP | 3.31 | [6] |

Note: Some properties like boiling point are computationally predicted and may vary from experimental values.

Synthesis Protocol: Nitration of 2-(2-chlorophenyl)pyridine

The synthesis of this compound is typically achieved through electrophilic aromatic substitution, specifically the nitration of a precursor. The electron-rich nature of the phenyl ring directs the incoming nitro group, though reaction conditions must be carefully controlled to achieve the desired regioselectivity and yield. The protocol described below is a well-documented method.[8]

Expertise & Causality Behind Experimental Choices:

-

Reagents: Concentrated sulfuric acid (H₂SO₄) is used to protonate nitric acid (generated from KNO₃), forming the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Temperature Control: The reaction is conducted at low temperatures (+4 °C) to prevent over-nitration and the formation of unwanted byproducts. Electrophilic nitration is a highly exothermic process, and cooling is critical for selectivity.

-

Work-up: The reaction mixture is poured onto ice to quench the reaction rapidly. Neutralization with a base (K₂CO₃) is necessary to deprotonate the product and facilitate its extraction into an organic solvent.

Step-by-Step Methodology

-

Preparation: In a 500 mL round-bottomed flask equipped with a magnetic stirrer, add 126 mL of 96% sulfuric acid (H₂SO₄) and cool the flask in an ice-water bath to +4 °C.

-

Precursor Addition: Slowly add 8.608 g (45.39 mmol) of 2-(2-chlorophenyl)pyridine to the cold, stirring sulfuric acid.

-

Nitrating Agent Addition: Over 5 minutes, add 4.717 g (46.65 mmol) of potassium nitrate (KNO₃) in small portions. Maintain the internal temperature at or below +4 °C.

-

Reaction: Stir the dark mixture vigorously at +4 °C for 120 minutes.

-

Quenching: Prepare a beaker with 0.85 kg of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with stirring.

-

Neutralization: Neutralize the resulting acidic solution to a pH of ~9 by the slow addition of solid potassium carbonate (K₂CO₃). This step will generate significant CO₂ gas.

-

Extraction: Transfer the mixture to a separatory funnel and add 400 mL of ethyl acetate. Filter the suspension if large amounts of inorganic salts are present. Separate the organic phase.

-

Further Extraction: Extract the aqueous layer three more times with 150 mL portions of ethyl acetate.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography (hexane-ethyl acetate) or recrystallization to afford the final product, this compound.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

The true value of this compound is realized in its role as a scaffold for building more complex, biologically active molecules.[1]

-

Pharmaceutical Intermediate: Its most prominent use is in the synthesis of Vismodebib, a first-in-class drug that functions by inhibiting the Hedgehog signaling pathway, which is aberrantly activated in some forms of cancer.[3] The pyridine and chlorophenyl moieties of this intermediate form a core part of the final drug structure.

-

Agrochemical Synthesis: The compound serves as an intermediate in the creation of novel pesticides and herbicides. The presence of the nitro and chloro groups can be crucial for the biological activity of the final agrochemical product.[1]

-

Antineoplastic Research: Beyond its role as an intermediate, the parent compound itself has demonstrated antineoplastic (anti-tumor) properties in research settings, inhibiting cancer cell growth by interfering with DNA replication processes.[1] This dual potential makes it a valuable entity for further derivatization and study.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. According to the Globally Harmonized System (GHS), it is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[7]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used. All manipulations should be performed in a well-ventilated chemical fume hood.[7]

Conclusion

This compound is more than a collection of atoms; it is a synthetically enabling molecule whose structure is efficiently captured by the SMILES notation C1=CC=NC(=C1)C2=C(C=CC(=C2)[O-])Cl. A thorough understanding of this linear code provides researchers with immediate insight into the compound's chemical nature, from its aromatic systems to its reactive functional groups. This knowledge is paramount for its application as a key building block in the synthesis of life-saving pharmaceuticals and effective agrochemicals, underscoring the critical link between fundamental chemical representation and applied scientific innovation.

References

-

PubChem. This compound | C11H7ClN2O2 | CID 40151923. National Center for Biotechnology Information. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Purity: Understanding this compound in Synthesis. Available at: [Link]

-

Pharmaffiliates. This compound | CAS No: 879088-40-1. Available at: [Link]

-

MySkinRecipes. This compound hydrochloride. Available at: [Link]

- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

PubChem. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. National Center for Biotechnology Information. Available at: [Link]

-

Pathania, R., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

Sources

- 1. Buy this compound | 879088-40-1 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H7ClN2O2 | CID 40151923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 879088-40-1 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to the Antineoplastic Properties of 2-(2-Chloro-5-nitrophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the antineoplastic properties of the heterocyclic organic compound, 2-(2-Chloro-5-nitrophenyl)pyridine. While this compound is recognized as a key intermediate in the synthesis of the FDA-approved hedgehog pathway inhibitor, Vismodegib, its intrinsic anticancer activities remain largely unexplored in publicly available literature.[1] This document synthesizes the known chemical properties of this compound, postulates a potential mechanism of action based on the established activities of related pyridine-based antineoplastic agents, and provides detailed, field-proven protocols for its comprehensive in vitro evaluation. The ensuing guide is structured to empower researchers to systematically investigate the cytotoxic, cell cycle-disrupting, and pro-apoptotic potential of this compound.

Introduction and Rationale

This compound is a small molecule with the chemical formula C₁₁H₇ClN₂O₂ and a molecular weight of 234.64 g/mol .[2] Its structure, featuring a pyridine ring linked to a chloronitrophenyl group, is suggestive of potential biological activity. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs.[3][4] These agents exhibit a wide range of mechanisms, including kinase inhibition, disruption of tubulin polymerization, and interference with topoisomerase function.[3][5]

The most significant link of this compound to oncology is its role as a precursor in the synthesis of Vismodegib, a potent inhibitor of the Hedgehog signaling pathway.[1] This established utility in the creation of a clinically relevant anticancer drug provides a strong rationale for investigating the inherent antineoplastic properties of the parent molecule. It is plausible that this compound itself may possess anticancer activities that could be harnessed for therapeutic purposes, either as a standalone agent or as a scaffold for the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its formulation and delivery in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [2] |

| Molecular Weight | 234.64 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [6] |

| Purity | Typically ≥98.0% | [6] |

| Storage | Sealed in dry, room temperature conditions |

Postulated Mechanism of Action

Given the absence of specific mechanistic studies for this compound, a plausible mechanism of action can be hypothesized based on the known activities of other antineoplastic pyridine derivatives.[3][7] It is proposed that this compound may exert its anticancer effects through a multi-faceted mechanism involving the induction of cell cycle arrest and apoptosis.

This hypothesis is based on the frequent observation that pyridine-containing compounds can interfere with critical cellular processes in cancer cells, leading to their demise.[3] The chloro and nitro substitutions on the phenyl ring may enhance the molecule's ability to interact with biological targets.[2]

Figure 1: Postulated signaling pathway for this compound.

Experimental Protocols for In Vitro Evaluation

To empirically test the hypothesized antineoplastic properties of this compound, a series of well-established in vitro assays are recommended. The following protocols are provided as a comprehensive guide for researchers.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HepG2 [liver]) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.[8]

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently agitate the plates on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat them with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Cell Fixation:

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[11]

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

Use appropriate software (e.g., ModFit LT™, FlowJo™) to analyze the cell cycle distribution.

-

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).[2][12][13]

-

Cell Treatment and Harvesting:

-

Treat cells as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.[14]

-

Analyze the cells by flow cytometry within one hour of staining.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Anticipated Data and Interpretation

The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| MCF-7 | [Experimental Value] | [Experimental Value] |

| A549 | [Experimental Value] | [Experimental Value] |

| HCT116 | [Experimental Value] | [Experimental Value] |

| HepG2 | [Experimental Value] | [Experimental Value] |

Table 2: Effect of this compound on Cell Cycle Distribution in [Selected Cell Line]

| Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |

| Vehicle Control | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| IC₅₀ Concentration | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 2x IC₅₀ Concentration | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Table 3: Apoptosis Induction by this compound in [Selected Cell Line]

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Vehicle Control | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| IC₅₀ Concentration | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 2x IC₅₀ Concentration | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Conclusion

While this compound is primarily known as a synthetic intermediate, its chemical structure, featuring the pharmacologically significant pyridine ring, warrants a thorough investigation into its own antineoplastic potential. This technical guide provides a robust framework for such an investigation. By systematically applying the detailed protocols for assessing cytotoxicity, cell cycle progression, and apoptosis, researchers can elucidate the anticancer properties of this compound. The findings from these studies could pave the way for the development of novel pyridine-based cancer therapeutics.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Understanding this compound in Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche website: [Link]

-

University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia, School of Medicine website: [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from UT Health San Antonio website: [Link]

-

Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from Bio-protocol website: [Link]

-

International Journal of Chemical Studies. (2023, July 25). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from International Journal of Chemical Studies website: [Link]

-

Wikipedia. (n.d.). Cell cycle analysis. Retrieved from Wikipedia website: [Link]

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from Texas Children's Hospital website: [Link]

-

ResearchGate. (2022, September 23). Anticancer Functions of Pyridine Heterocycles. Retrieved from ResearchGate website: [Link]

- Google Patents. (n.d.). CN111056994B - Preparation method of vismodegib.

-

Molecules. (2018, June 15). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from MDPI website: [Link]

-

International Journal of Molecular Sciences. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from MDPI website: [Link]

-

Current Medicinal Chemistry. (2024). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Retrieved from Bentham Science website: [Link]

Sources

- 1. CN111056994B - Preparation method of vismodegib - Google Patents [patents.google.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. atcc.org [atcc.org]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. kumc.edu [kumc.edu]

Unraveling the Cytotoxic Enigma: A Technical Guide to the Mechanism of Action of 2-(2-Chloro-5-nitrophenyl)pyridine in Cancer Cells

Abstract

The pyridine scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. Among these, 2-(2-Chloro-5-nitrophenyl)pyridine has emerged as a compound of interest due to its documented cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive exploration of the putative mechanisms underlying the anticancer action of this compound. While direct, in-depth studies on this specific molecule are nascent, this document synthesizes current knowledge from related pyridine derivatives to propose and elaborate on its potential molecular targets and effects on critical cellular signaling pathways. We will delve into hypothesized interactions with DNA replication machinery, potential inhibition of key oncogenic kinases, and the induction of apoptotic pathways. Furthermore, this guide furnishes detailed experimental protocols for researchers to validate these proposed mechanisms, thereby paving the way for the rational design of future cancer therapeutics based on this chemical scaffold.

Introduction: The Therapeutic Potential of Novel Pyridine Derivatives

Pyridine and its derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] Their unique structural and electronic properties allow for diverse chemical modifications, making them ideal candidates for targeted cancer therapy.[1] The introduction of specific substituents, such as chloro and nitro groups, can significantly enhance their cytotoxic potential.[3] this compound, a heterocyclic organic compound with the molecular formula C₁₁H₇ClN₂O₂, has demonstrated significant biological activity as an antineoplastic agent.[4] Preliminary studies suggest that its cytotoxic effects may stem from interference with fundamental cellular processes like DNA replication.[4] This guide will provide a structured overview of the current understanding and forward-looking hypotheses on the intricate mechanisms by which this compound exerts its anticancer effects.

Chemical Properties and Synthesis Overview

This compound is a light yellow to yellow solid organic compound. Its structure, featuring a pyridine ring linked to a chloronitrophenyl moiety, is key to its biological activity.[4] The presence of the electron-withdrawing nitro group and the halogen chlorine atom are thought to contribute to its reactivity and interaction with biological macromolecules.[3][4]

The synthesis of this compound can be achieved through several methods, with cross-coupling reactions being a common approach.[4] One established method involves the palladium-catalyzed Suzuki-Miyaura coupling reaction between a pyridine boronic acid derivative and a suitable chloronitrobenzene derivative. The purity of the final compound is critical for its biological activity, necessitating robust purification techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [5] |

| Molecular Weight | 234.64 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 879088-40-1 | [5] |

Proposed Mechanisms of Action in Cancer Cells

Based on the broader family of pyridine derivatives and related nitroaromatic compounds, we can postulate several interconnected mechanisms through which this compound may exert its anticancer effects.

Interference with DNA Replication and Integrity

A primary hypothesized mechanism of action for this compound is its ability to interfere with DNA replication processes.[4] This could occur through several avenues:

-

DNA Intercalation: The planar aromatic structure of the molecule may allow it to intercalate between DNA base pairs, disrupting the DNA helix and inhibiting the processes of replication and transcription.

-

Inhibition of DNA Repair Enzymes: Many anticancer agents function by inducing DNA damage. It is plausible that this compound could inhibit key DNA repair enzymes, such as topoisomerases or DNA gyrase, leading to the accumulation of DNA strand breaks and subsequent apoptosis.[3]

-

Generation of Reactive Oxygen Species (ROS): Nitroaromatic compounds are known to generate reactive oxygen species under certain conditions, which can lead to oxidative DNA damage and trigger apoptotic pathways.[3]

Inhibition of Key Signaling Pathways

Dysregulation of cellular signaling pathways is a hallmark of cancer. Pyridine derivatives have been shown to target multiple nodes within these pathways.

Several pyridine-urea derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), a key mediator of angiogenesis.[1][6][7] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, this compound could potentially starve tumors of their blood supply, leading to growth arrest.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Pyridine derivatives have been shown to induce apoptosis through various mechanisms, including:

-

Cell Cycle Arrest: Some imidazo[1,2-a]pyridine compounds have been shown to cause cell cycle arrest, often at the G2/M phase, by modulating the levels of proteins like p53 and p21.[8]

-

Activation of Caspases: The activation of the caspase cascade is a central event in apoptosis. Treatment with novel imidazo[1,2-a]pyridines has been linked to the activation of caspase-7 and caspase-8.[8]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. A shift towards pro-apoptotic proteins can trigger apoptosis.

Caption: Hypothesized induction of apoptosis and cell cycle arrest.

Experimental Validation Protocols

To elucidate the precise mechanism of action of this compound, a series of well-established in vitro assays are recommended.

Cell Viability and Cytotoxicity Assays

The initial step is to quantify the cytotoxic effects of the compound on a panel of cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

DNA Damage and Repair Assays

To investigate the effect on DNA integrity, the following assays can be employed.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

-

Cell Treatment: Treat cancer cells with varying concentrations of the compound for a defined period.

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse slides in lysis buffer to remove cell membranes and proteins.

-

Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer to unwind the DNA, then apply an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope. The length of the "comet tail" is proportional to the amount of DNA damage.

Western Blot Analysis for Signaling Pathway Proteins

To determine the effect on specific signaling proteins, Western blotting is the gold standard.

Protocol: Western Blotting

-

Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-VEGFR2, total VEGFR2, p53, p21, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin).

-

Secondary Antibody Incubation and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Caption: A simplified workflow for Western blot analysis.

Conclusion and Future Directions

This compound holds promise as a scaffold for the development of novel anticancer agents. While its precise mechanism of action is still under investigation, evidence from related pyridine derivatives suggests a multi-faceted approach involving interference with DNA replication and the modulation of key oncogenic signaling pathways, including VEGFR-2 and apoptotic pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the molecular intricacies of its cytotoxic effects. Future research should focus on identifying its direct molecular targets through techniques such as affinity chromatography and mass spectrometry. Furthermore, in vivo studies in animal models are crucial to validate its therapeutic efficacy and safety profile, ultimately paving the way for its potential clinical translation.

References

- 1. ijsat.org [ijsat.org]

- 2. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - Tyagi - Current Pharmaceutical Design [rjsocmed.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy this compound | 879088-40-1 [smolecule.com]

- 5. This compound | C11H7ClN2O2 | CID 40151923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journal.waocp.org [journal.waocp.org]

An In-Depth Technical Guide to the Crystallographic Data of 2-(2-Chloro-5-nitrophenyl)pyridine Analogues

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystallographic data of analogues of 2-(2-Chloro-5-nitrophenyl)pyridine. While experimental crystallographic data for this compound itself is not publicly available, a detailed analysis of its close analogues offers critical insights into the structural features that govern its chemical behavior and biological activity. This document is structured to provide not just data, but a causal understanding of the experimental choices and the implications of the structural findings, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Significance of Substituted Nitrophenylpyridines

Substituted pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a nitrophenyl group, particularly with halogen substituents, creates molecules with unique electronic and steric properties, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound and its analogues are of particular interest due to their potential applications in the development of novel therapeutic agents. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and for predicting their physicochemical properties. X-ray crystallography provides the most definitive method for elucidating these structures, revealing crucial information about conformation, intermolecular interactions, and crystal packing, which in turn influence solubility, stability, and bioavailability.

Methodology: From Synthesis to Structure Determination

The protocols described herein are designed to be self-validating, providing a clear rationale for each step. The synthesis and crystallographic analysis of these compounds require careful control of reaction conditions and crystallization techniques to yield high-quality single crystals suitable for X-ray diffraction.

Synthesis of Halogenated Nitropyridine Analogues

The synthesis of the key analogues, 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine, typically involves the nitration of the corresponding 2-halopyridine or the halogenation of a nitropyridine precursor. A representative synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine

This protocol is adapted from established methods for the synthesis of nitropyridine derivatives[1][2].

-

Step 1: Nitration of 2-Aminopyridine.

-

In a flask equipped with a stirrer and cooled in an ice bath (<10°C), slowly add 2-aminopyridine (60.2 g, 0.639 mol) to concentrated sulfuric acid (150 mL).

-

Once dissolved, and while maintaining the temperature below 30°C, add a mixture of concentrated sulfuric acid (95 mL) and fuming nitric acid (95 mL, 2.37 mol) dropwise.

-

After the addition is complete, stir the mixture at 25-30°C for 40 minutes, then heat to 55-65°C for 11 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-aminopyridine is consumed.

-

Pour the reaction mixture onto crushed ice (1000 g) and neutralize to pH 5.5-6.0 with a 50 wt.% aqueous solution of sodium hydroxide.

-

Filter the resulting precipitate and wash with ice water to obtain 2-amino-5-nitropyridine.

-

-

Step 2: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyridine.

-

Dissolve the 2-amino-5-nitropyridine from the previous step in a 15 wt.% aqueous hydrochloric acid solution.

-

Cool the solution to -5 to 0°C and add a solution of sodium nitrite (1.5 equivalents) in water dropwise, maintaining the temperature below 5°C.

-

Stir for an additional 45 minutes at 0-5°C.

-

The resulting 2-hydroxy-5-nitropyridine can be isolated by filtration.

-

-

Step 3: Chlorination to 2-Chloro-5-nitropyridine.

-

In a flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine (50.0 g, 0.36 mol), phosphorus oxychloride (380 g), and phosphorus pentachloride (110.1 g, 0.54 mol).

-

Heat the mixture at 60°C for 16 hours with stirring[2].

-

Remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Carefully pour the residue into ice water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-chloro-5-nitropyridine[2].

-

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization method is critical. For nitropyridine derivatives, slow evaporation and solvent diffusion are often successful techniques.

Experimental Protocol: Single Crystal Growth

-

Purity: The starting material must be of high purity (>98%). Recrystallization from a suitable solvent such as ethanol or isopropanol may be necessary[2].

-

Solvent Selection: A solvent in which the compound is moderately soluble is ideal. For the title analogues, solvents like ethyl acetate, chloroform, or methanol are good starting points.

-

Slow Evaporation Method:

-

Prepare a nearly saturated solution of the compound in the chosen solvent.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes.

-

Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

-

-

Solvent Diffusion Method:

-

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

-

Carefully layer a "poor" solvent (in which the compound is sparingly soluble, but which is miscible with the good solvent) on top of the solution.

-

The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystal growth at the interface.

-

X-ray Data Collection and Structure Refinement

Single crystals are mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data is processed to determine the unit cell parameters, space group, and atomic coordinates. Structure solution and refinement are typically performed using software packages such as SHELX or Olex2.

Crystallographic Data and Structural Analysis of Analogues

As previously noted, experimental crystallographic data for this compound is not available in the public domain. However, a detailed examination of the crystal structures of its close analogues, 2-chloro-5-nitropyridine, 2-bromo-5-nitropyridine, and 2-chloro-3-nitropyridine, provides invaluable insights into the likely structural features of the target compound.

| Parameter | 2-Chloro-5-nitropyridine | 2-Bromo-5-nitropyridine | 2-Chloro-3-nitropyridine |

| CCDC No. | 774285 | 989200 | 777937 |

| Formula | C₅H₃ClN₂O₂ | C₅H₃BrN₂O₂ | C₅H₃ClN₂O₂ |

| Crystal System | Triclinic | Orthorhombic | Monoclinic |

| Space Group | P-1 | P2₁2₁2₁ | P2₁/n |

| a (Å) | 3.7599(8) | 3.863(1) | 7.613(1) |

| b (Å) | 5.8641(13) | 11.603(4) | 11.018(2) |

| c (Å) | 7.0189(15) | 14.920(5) | 7.527(2) |

| α (°) | 84.687(3) | 90 | 90 |

| β (°) | 89.668(3) | 90 | 90.87(3) |

| γ (°) | 76.020(3) | 90 | 90 |

| V (ų) | 149.50(6) | 668.7(4) | 631.5(2) |

| Z | 1 | 4 | 4 |

Molecular Geometry and Conformation

The crystal structure of 2-chloro-5-nitropyridine reveals that the molecule is nearly planar, with a root-mean-square deviation of 0.090 Å for the non-hydrogen atoms. This planarity is a common feature in many pyridine derivatives and is influenced by the sp² hybridization of the ring atoms. In contrast, the nitro group in 2-chloro-3-nitropyridine is twisted by 38.5(2)° with respect to the pyridine ring, likely due to steric hindrance from the adjacent chlorine atom. This torsional angle is a critical parameter as it can significantly impact the molecule's electronic properties and its ability to engage in intermolecular interactions.

For the target molecule, this compound, the presence of the 2-chlorophenyl substituent at the 2-position of the pyridine ring is expected to induce a non-planar conformation due to steric repulsion between the ortho-chloro substituent and the pyridine ring. The dihedral angle between the pyridine and phenyl rings will be a key determinant of the molecule's overall shape and its potential to interact with biological targets.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 2-chloro-5-nitropyridine, adjacent molecules are linked by short Cl···O contacts of 3.068(4) Å, forming chains. These chains are further stabilized by non-classical C-H···O hydrogen bonds, resulting in a layered structure. The crystal packing in 2-chloro-3-nitropyridine is also stabilized by C-H···N and C-H···O hydrogen bonds.

The nature and strength of these intermolecular interactions are highly dependent on the position and type of substituents. The substitution of chlorine with bromine in 2-bromo-5-nitropyridine, for instance, is likely to introduce Br···O or Br···N interactions, which will influence the crystal packing. A comparative analysis of these halogenated analogues demonstrates that subtle changes in the substitution pattern can lead to significant differences in the supramolecular architecture. This has profound implications for the material's physical properties, such as melting point and solubility.

Structure-Activity Relationship (SAR) and Implications for Drug Design

The crystallographic data of these analogues provide a structural basis for understanding their potential biological activity. Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have shown that both electronic and steric factors play a crucial role in their efficacy.

The presence and position of electron-withdrawing groups like the nitro and chloro substituents significantly influence the electronic distribution within the molecule, which can affect its ability to bind to target proteins. For instance, the planarity or non-planarity of the molecule, as determined by the dihedral angles between the rings, can impact how the molecule fits into a binding pocket.

The intermolecular interactions observed in the crystal structures, such as hydrogen bonds and halogen bonds, provide a blueprint for the types of interactions the molecule can form with biological macromolecules. For example, the ability to form hydrogen bonds with amino acid residues in a protein's active site is often a key determinant of a drug's potency.

By analyzing the crystal structures of a series of analogues, researchers can build predictive models that correlate specific structural features with biological activity. This information is invaluable for the rational design of new, more potent, and selective drug candidates. The comparative analysis of the chloro and bromo analogues, for example, can shed light on the role of halogen bonding in ligand-receptor interactions.

Conclusion